molecular formula C20H26N2O3S B4680365 N-butyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

N-butyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B4680365
M. Wt: 374.5 g/mol
InChI Key: ZBRNDCVBVHJBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as BMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment and research. BMB-4 is a small molecule inhibitor that targets the STAT3 signaling pathway, which is known to play a critical role in cancer cell proliferation and survival.

Scientific Research Applications

N-butyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in cancer treatment and research. Several studies have shown that this compound can inhibit the growth and survival of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Mechanism of Action

N-butyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide targets the STAT3 signaling pathway, which is known to play a critical role in cancer cell proliferation and survival. STAT3 is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and survival. This compound inhibits the phosphorylation and activation of STAT3, thereby blocking the downstream signaling pathways and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. It has also been shown to inhibit the growth and survival of cancer stem cells, which are known to be resistant to conventional cancer therapies. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-butyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high potency and selectivity for the STAT3 signaling pathway. It also has good solubility in aqueous solutions, which makes it suitable for in vitro and in vivo studies. However, this compound has limited stability in biological fluids, which may affect its efficacy in clinical settings. It also has limited bioavailability, which may require the use of high doses or alternative delivery methods.

Future Directions

There are several future directions for N-butyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide research, including the development of more stable and bioavailable analogs, the optimization of delivery methods, and the evaluation of its efficacy in clinical settings. This compound may also have potential applications in other diseases and conditions, such as inflammation, fibrosis, and neurodegenerative disorders. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound.

properties

IUPAC Name

N-butyl-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-5-14-21-20(23)17-10-12-19(13-11-17)22(26(3,24)25)15-18-9-7-6-8-16(18)2/h6-13H,4-5,14-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNDCVBVHJBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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